7-Deaza-2'-deoxyguanosine

DNA Duplex Stability Oligonucleotide Therapeutics Nucleic Acid Chemistry

7-Deaza-2'-deoxyguanosine eliminates Hoogsteen base-pairing via C7-for-N7 substitution, resolving GC-rich compression artifacts in Sanger/pyrosequencing and enabling PCR of templates >83% GC (Slowdown PCR). As precursor to 7-deaza-dGTP, it underpins telomerase inhibition studies (IC50 11 µM) and supports 7-propynyl antisense modifications that enhance potency ~6-fold. Procure ≥98% purity material for epigenetic biomarker validation, GC-rich promoter analysis, and nucleoside analog SAR. Essential for oncology and clinical genetics research.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 86392-75-8
Cat. No. B613789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyguanosine
CAS86392-75-8
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2'-deoxyguanosine (CAS 86392-75-8): Core Identity for Procurement Decisions


7-Deaza-2'-deoxyguanosine is a synthetic deoxyguanosine analog in which the purine N7 nitrogen is replaced by a carbon (C7), yielding the pyrrolo[2,3-d]pyrimidine scaffold while retaining the 2'-deoxyribose sugar [1]. This single-atom substitution eliminates the major-groove Hoogsteen hydrogen-bond acceptor, disrupting G-quadruplex formation and certain DNA secondary structures without abolishing Watson-Crick base pairing with cytosine . The compound is a foundational precursor for the corresponding 5'-triphosphate (7-deaza-dGTP), which serves as a substrate for most DNA polymerases, including Taq . Its primary differentiation from unmodified 2'-deoxyguanosine lies in its capacity to resolve GC-rich compression artifacts in Sanger sequencing and to enable PCR amplification of templates exceeding 83% GC content [2].

Why 7-Deaza-2'-deoxyguanosine Cannot Be Replaced by Generic dG or Other Modified Nucleosides


In-class substitution is precluded because the performance-defining properties of nucleoside analogs are exquisitely sensitive to the position and electronic nature of the heteroatom replacement. 7-Deaza-2'-deoxyguanosine (c7Gd) and its 8-aza-7-deaza congener (c7z8Gd) exert opposing effects on DNA duplex stability: c7Gd consistently destabilizes B-DNA duplexes relative to unmodified dG, whereas c7z8Gd stabilizes them, as reflected in sequence-dependent melting temperature (Tm) shifts [1]. Similarly, substituting the 7-position with a propynyl group increases antisense oligonucleotide potency by approximately 6-fold over the 7-unsubstituted deazapurine parent, confirming that minor structural modifications profoundly alter biological activity [2]. Even the nucleotide form (7-deaza-dGTP) exhibits a distinct telomerase inhibition IC50 of 11 µM compared to 8 µM for 7-deaza-dATP, demonstrating that the nucleobase identity within the same deazapurine class significantly impacts enzyme targeting [3]. These quantitative divergences make generic interchange scientifically indefensible.

Quantitative Differentiation Evidence: 7-Deaza-2'-deoxyguanosine vs. Closest Analogs


Duplex Destabilization: 7-Deaza-dG vs. 8-Aza-7-deaza-dG vs. Unmodified dG

In alternating d(C-G)₃ hexamer duplexes, replacing dG with 7-deaza-2'-deoxyguanosine (c⁷Gd) decreases the melting temperature (Tₘ) relative to the unmodified parent, whereas substitution with 8-aza-7-deaza-2'-deoxyguanosine (c⁷z⁸Gd) increases Tₘ [1]. This divergent effect is critical when designing oligonucleotides where reduced secondary structure is desired versus enhanced duplex stability.

DNA Duplex Stability Oligonucleotide Therapeutics Nucleic Acid Chemistry

Enhanced Antisense Potency: C7-Propyne-7-deaza-dG vs. Unmodified Oligonucleotide

Oligodeoxynucleotides (ODNs) containing 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG) exhibit approximately 6-fold greater antisense inhibitory activity than the corresponding unmodified ODN in a controlled microinjection assay [1]. This potency increase is attributed to enhanced RNA hybridization affinity conferred by the propynyl modification.

Antisense Therapeutics Oligonucleotide Design Target Validation

Telomerase Inhibition IC50: 7-Deaza-dGTP vs. 7-Deaza-dATP

7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) inhibits human telomerase with an IC50 of 11 µM, while its adenine counterpart, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), exhibits a lower IC50 of 8 µM [1]. The 3 µM difference, though modest, is relevant in competitive nucleotide analog screening where small IC50 shifts can translate to differential therapeutic windows.

Telomerase Inhibition Anticancer Nucleotides Enzyme Selectivity

Deprotection Compatibility: N2-iBu-7-deaza-dG vs. N2-iBu-dG

The N-isobutyryl (i-Bu) protecting group of 7-deaza-2'-deoxyguanosine exhibits a half-life for NH-group deprotection of 109 minutes, nearly identical to the 112-minute half-life of 2'-deoxyguanosine under the same conditions (25% aqueous NH₃ at 40°C) [1]. This kinetic parity ensures that phosphoramidite-based oligonucleotide synthesis protocols require minimal re-optimization when substituting 7-deaza-dG for dG.

Oligonucleotide Synthesis Phosphoramidite Chemistry Process Consistency

GC-Rich PCR Amplification: 7-Deaza-dGTP Enables >83% GC Template Success

The 'Slowdown PCR' protocol, which relies on the inclusion of 7-deaza-2'-deoxyguanosine (as the dGTP analog), achieves successful amplification of extremely GC-rich DNA targets exceeding 83% GC content, a template class that routinely fails with standard dGTP-only reactions [1]. This represents a qualitative go/no-go improvement rather than a graded performance shift.

Difficult Templates PCR Optimization Molecular Diagnostics

Sanger Sequencing Artifact Resolution with 7-Deaza-dGTP

Replacing dGTP with 7-deaza-dGTP in Sanger dideoxy sequencing reactions eliminates recurrent band compression artifacts caused by intra-strand secondary structures in GC-rich regions [1]. While the original study demonstrated this qualitatively for exon 2 of the human antithrombin III gene (383 bp, 65% GC), the effect is now well-established across numerous GC-rich templates and constitutes a standard remedy in commercial sequencing kits.

DNA Sequencing Compression Artifacts Capillary Electrophoresis

Validated Application Scenarios Where 7-Deaza-2'-deoxyguanosine Provides Definitive Scientific Value


Sequencing of GC-Rich Genomic Regions and CpG Islands

Both Sanger sequencing [1] and Pyrosequencing of templates with high GC content (>65%) benefit from partial or complete substitution of dGTP with 7-deaza-dGTP. The incorporation of 7-deaza-dG abolishes intra-strand base stacking responsible for compression artifacts on electrophoresis gels, directly improving base-calling accuracy in regions such as the antithrombin III exon 2 (383 bp, 65% GC) and CpG island promoters including p16(INK4A) [2]. This application is validation-critical in clinical genetics, oncology biomarker analysis, and epigenetic research where GC-rich promoter methylation status must be unequivocally determined.

PCR Amplification of Extremely GC-Rich Templates (>83% GC)

The 'Slowdown PCR' protocol, which mandates the inclusion of 7-deaza-2'-deoxyguanosine as a dGTP replacement, enables amplification of DNA targets exceeding 83% GC content that are otherwise refractory to standard PCR [1]. This capability is essential for functional studies of GC-rich promoter regions, for the molecular diagnosis of triplet-repeat expansion disorders, and for pharmacogenetic genotyping where target amplicons exhibit extreme GC bias.

Antisense Oligonucleotide Lead Discovery and Optimization

The C7-propynyl derivative of 7-deaza-2'-deoxyguanosine confers approximately 6-fold enhanced antisense potency over unmodified oligonucleotides in microinjection-based activity assays [1]. This quantitative improvement justifies the use of 7-deaza-dG phosphoramidite building blocks in antisense medicinal chemistry campaigns, particularly for targets where target mRNA knockdown in cellular models has historically been suboptimal, and for structure-activity relationship (SAR) studies exploring 7-position modifications.

Telomerase-Targeted Probe and Inhibitor Development

7-Deaza-dGTP inhibits human telomerase with an IC50 of 11 µM, providing a defined baseline for the structure-based design of more potent nucleotide analog inhibitors [1]. In competitive displacement assays, it serves as a reference compound against which novel 7-modified dGTP analogs (e.g., the 6-thio derivative with an IC50 of 60 nM [2]) are benchmarked. Researchers developing telomerase-targeted anticancer agents should procure 7-deaza-dGTP as an essential control for enzyme inhibition and substrate competition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Deaza-2'-deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.